Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate falls under several classifications:
The synthesis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be achieved through various methods, with one notable approach involving the reaction of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine or sodium hydride under anhydrous conditions .
The synthesis typically yields high purity products, often exceeding 90%, which is critical for subsequent applications in research and development.
The molecular structure of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be described using various structural representations:
O=C(C1(CC2)CCC2(F)CC1)OCC
InChI=1S/C11H17FO2/c1-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3
.Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate primarily revolves around its reactivity as an electrophile due to the carbonyl carbon in the ester group:
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has several scientific applications:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5